Cas no 111149-87-2 (Luffariellolide)

Luffariellolide 化学的及び物理的性質
名前と識別子
-
- 2(5H)-Furanone,4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-
- 3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one
- Luffariellolide
- 4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexenyl)-3,7-decadienyl]-5-hydroxyfuran-2(5H)-one
- 4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadienyl]-5-hydroxy-2(5H)-furanone
- CHEMBL451037
- NSC622149
- BDBM50478547
- 4-((3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohex-1-enyl)deca-3,7-dienyl)-5-hydroxyfuran-2(5H)-one
- 3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-uran-5-one
- 111149-87-2
- C19901
- AKOS040744944
- J-002531
- 2(5H)-Furanone, 4-(4,8-dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadienyl)-5-hydroxy-, (E,E)-
- SCHEMBL10422020
- NSC-622149
- CS-0068326
- AKOS025294086
- SMP2_000178
- HY-118725
- CHEBI:181926
- 3-((3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl)-2-hydroxy-2H-furan-5-one
- DB-252978
- 4-[(3E,7e)-4,8-dimethyl-10-(2,6,6-trimethyl-1-cyclohexenyl)deca-3,7-dienyl]-5-hydroxy-5H-furan-2-one
-
- インチ: InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+
- InChIKey: JPWPYTMXSXYUPG-QZPYEDBESA-N
- ほほえんだ: C/C(=C\CCC1=CC(=O)OC1O)/CC/C=C(\C)/CCC2=C(C)CCCC2(C)C
計算された属性
- せいみつぶんしりょう: 386.28200
- どういたいしつりょう: 386.282095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.006
- ふってん: 541.7°Cat760mmHg
- フラッシュポイント: 209.3°C
- 屈折率: 1.516
- PSA: 46.53000
- LogP: 6.54780
Luffariellolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L473753-1mg |
Luffariellolide |
111149-87-2 | 1mg |
$793.00 | 2023-05-18 | ||
A2B Chem LLC | AX40476-1mg |
Luffariellolide |
111149-87-2 | ≥98% | 1mg |
$168.00 | 2024-04-20 | |
A2B Chem LLC | AX40476-25mg |
Luffariellolide |
111149-87-2 | ≥98% | 25mg |
$3193.00 | 2024-04-20 | |
A2B Chem LLC | AX40476-5mg |
Luffariellolide |
111149-87-2 | ≥98% | 5mg |
$815.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15208-1mg |
Luffariellolide |
111149-87-2 | 98% | 1mg |
¥1692.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202212-1 mg |
Luffariellolide, |
111149-87-2 | ≥98% | 1mg |
¥1,880.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202212-1mg |
Luffariellolide, |
111149-87-2 | ≥98% | 1mg |
¥1880.00 | 2023-09-05 | |
A2B Chem LLC | AX40476-50mg |
Luffariellolide |
111149-87-2 | ≥98% | 50mg |
$5719.00 | 2024-04-20 | |
TRC | L473753-0.5mg |
Luffariellolide |
111149-87-2 | 0.5mg |
$ 375.00 | 2022-06-04 | ||
TRC | L473753-.5mg |
Luffariellolide |
111149-87-2 | 5mg |
$454.00 | 2023-05-18 |
Luffariellolide 関連文献
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Robert A. Keyzers,Michael T. Davies-Coleman Chem. Soc. Rev. 2005 34 355
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Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
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Klaus-Dieter Feussner,Kavita Ragini,Rohitesh Kumar,Katy M. Soapi,William G. Aalbersberg,Mary Kay Harper,Brad Carte,Chris M. Ireland Nat. Prod. Rep. 2012 29 1424
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L. Bornancin,I. Bonnard,S. C. Mills,B. Banaigs Nat. Prod. Rep. 2017 34 644
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10. Index pages
Luffariellolideに関する追加情報
Introduction to Luffariellolide (CAS No. 111149-87-2): A Comprehensive Overview
Luffariellolide, a naturally occurring phytochemical compound with the chemical formula C20H28O4, is identified by the CAS number 111149-87-2. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. Derived from the plant species Luffaria elegans, Luffariellolide belongs to the class of triterpenoids, which are known for their diverse pharmacological effects.
The structural elucidation of Luffariellolide has been a subject of intense study, with researchers employing advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to determine its molecular configuration. The compound exhibits a complex framework characterized by multiple hydroxyl and carbonyl groups, which contribute to its reactivity and potential interactions with biological targets.
In recent years, Luffariellolide has been the focus of numerous preclinical studies aimed at uncovering its therapeutic potential. Initial research suggests that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. Specifically, studies have demonstrated that Luffariellolide can modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK, thereby inhibiting the production of pro-inflammatory cytokines.
Moreover, the antioxidant activity of Luffariellolide has been attributed to its ability to scavenge free radicals and reduce oxidative stress, which are implicated in various chronic diseases, including neurodegenerative disorders and cardiovascular conditions. Preliminary in vitro experiments have shown that Luffariellolide can protect against oxidative damage by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
The anticancer potential of Luffariellolide has also been explored in several research publications. Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Additionally, Luffariellolide has been found to exhibit chemosensitizing effects, enhancing the efficacy of conventional chemotherapeutic agents like doxorubicin and paclitaxel.
Recent advancements in synthetic chemistry have enabled the development of semi-synthetic derivatives of Luffariellolide, which aim to enhance its bioavailability and pharmacological activity. These derivatives have shown promising results in preclinical models, demonstrating improved efficacy in treating inflammation and cancer without significant side effects.
The pharmacokinetic profile of Luffariellolide is another area of active investigation. Research suggests that the compound exhibits moderate oral bioavailability and undergoes extensive metabolism in vivo, primarily through phase II conjugation reactions. Understanding these metabolic pathways is crucial for optimizing drug delivery systems and minimizing potential drug-drug interactions.
From a regulatory perspective, the development of Luffariellolide-based therapeutics faces challenges related to scalability and standardization of production. However, collaborative efforts between academia and industry are paving the way for novel manufacturing techniques that ensure consistent quality and purity of the compound.
In conclusion, Luffariellolide (CAS No. 111149-87-2) represents a promising natural product with significant therapeutic potential. Its unique chemical structure and diverse biological activities make it an attractive candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action, Luffariellolide is poised to play a vital role in the advancement of modern medicine.
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